molecular formula C26H21ClN4O3S B2689191 N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide CAS No. 866350-24-5

N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide

Cat. No.: B2689191
CAS No.: 866350-24-5
M. Wt: 504.99
InChI Key: PURZHUFNOBECOD-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C26H21ClN4O3S and its molecular weight is 504.99. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Research has focused on the synthesis and modification of complex organic compounds, demonstrating the significance of intricate chemical reactions in developing new materials with potential applications in medicinal chemistry and materials science. For example, the synthesis of pro-apoptotic indapamide derivatives showcases the exploration of anticancer agents through chemical modification, highlighting the role of specific functional groups in biological activity Ö. Yılmaz et al., 2015.

Molecular Structure and Analysis

Investigations into the crystal structure and molecular interactions of certain compounds underline the importance of structural analysis in understanding compound properties. Studies on the crystal structure, Hirshfeld surfaces, and biological studies of derivatives provide insights into the molecular interactions and potential biological relevance Subbulakshmi N. Karanth et al., 2019.

Biological Activities and Potential Therapeutic Applications

Research into the synthesis and evaluation of novel compounds for their biological activities, including anticancer and antibacterial properties, underscores the potential therapeutic applications of chemically complex compounds. For instance, the evaluation of antioxidant and antitumor activities of prepared nitrogen heterocycles indicates ongoing efforts to discover new therapeutic agents through chemical synthesis M. A. El-Moneim et al., 2011.

Material Science and Polymer Research

The development of polyamides and poly(amide-imide)s from specific diamines points to the application of complex organic compounds in creating new materials with desirable thermal and mechanical properties. This research area explores the boundaries of material science, aiming to produce high-performance polymers for various industrial applications A. Saxena et al., 2003.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide involves the condensation of 4-chlorobenzaldehyde with 4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid, followed by reduction and acylation reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid in the presence of sodium hydroxide and methanol to form N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide.", "Step 2: Reduction of the imine group in the product using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Acylation of the amine using acetic anhydride and pyridine in chloroform to form the final product, N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide." ] }

CAS No.

866350-24-5

Molecular Formula

C26H21ClN4O3S

Molecular Weight

504.99

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide

InChI

InChI=1S/C26H21ClN4O3S/c1-34-19-10-11-21-20(12-19)22-23(29-21)25(33)31(26(35)30-22)14-16-2-6-17(7-3-16)24(32)28-13-15-4-8-18(27)9-5-15/h2-12,29H,13-14H2,1H3,(H,28,32)(H,30,35)

InChI Key

PURZHUFNOBECOD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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